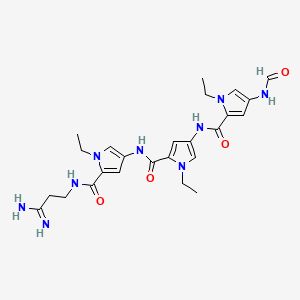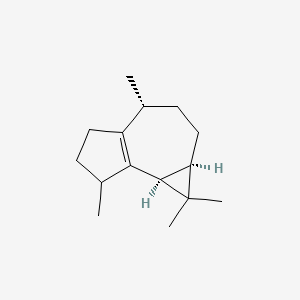
(-)-Isoledene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Isoledene: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. It is found in various essential oils and has been studied for its potential biological activities. The compound is known for its distinctive aroma and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Isoledene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The process can be carried out using specific sesquiterpene synthases that facilitate the formation of the characteristic bicyclic structure of this compound.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: (-)-Isoledene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: (-)-Isoledene is used as a starting material for the synthesis of more complex molecules in organic chemistry. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit the growth of certain bacteria and reduce inflammation in animal models.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a promising candidate for further drug development.
Industry: this compound is widely used in the fragrance industry due to its pleasant aroma. It is also used as a flavoring agent in the food industry and as an additive in cosmetic products.
作用機序
The mechanism of action of (-)-Isoledene involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anti-inflammatory applications, this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through interactions with specific enzymes and receptors.
類似化合物との比較
(-)-α-Bisabolol: Another sesquiterpene with anti-inflammatory and antimicrobial properties.
(-)-β-Caryophyllene: Known for its anti-inflammatory and analgesic effects.
(-)-Germacrene D: Exhibits antimicrobial and antioxidant activities.
Uniqueness: (-)-Isoledene stands out due to its distinctive bicyclic structure and its broad range of biological activities. Unlike some of its counterparts, this compound has shown potential in both antimicrobial and anti-cancer applications, making it a versatile compound for various scientific and industrial uses.
特性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC名 |
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10?,12-,14-/m1/s1 |
InChIキー |
NUQDPKOFUKFKFD-WEKSXKLRSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CCC3C |
正規SMILES |
CC1CCC2C(C2(C)C)C3=C1CCC3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





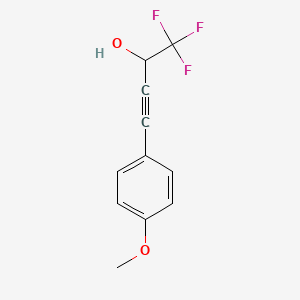
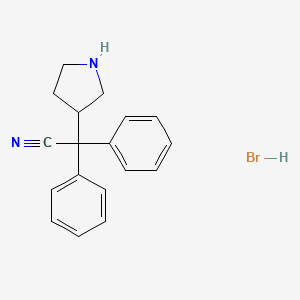
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
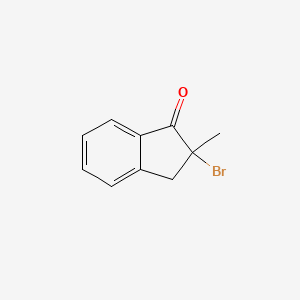

![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
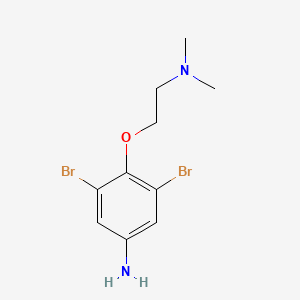
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)
